1,2-Propanediol diformate

Description

Historical Context of Diester Chemistry

The study of esters, organic compounds derived from the reaction of an acid with an alcohol, dates back to the 19th century. The term "ester" itself was coined in 1848 by the German chemist Leopold Gmelin. wikipedia.orgstackexchange.com Diesters, which contain two ester functional groups, became particularly important in the field of synthetic organic chemistry for their ability to form cyclic compounds through intramolecular reactions. fiveable.me

A landmark development in diester chemistry was the Dieckmann condensation, reported by the German chemist Walter Dieckmann in the late 19th and early 20th centuries. wikipedia.org This intramolecular reaction of diesters in the presence of a base allows for the synthesis of cyclic β-keto esters, which are valuable intermediates in the creation of complex molecules. fiveable.mewikipedia.org The Dieckmann condensation, an intramolecular version of the intermolecular Claisen condensation, demonstrated the unique synthetic utility of diesters in forming stable five- and six-membered rings. wikipedia.org These foundational reactions established diesters as crucial building blocks in organic synthesis.

Academic Significance of 1,2-Propanediol Diformate

The academic significance of this compound stems from its role as a versatile chemical intermediate and its appearance in material science and biotechnology. It serves as a precursor in the synthesis of other organic compounds through reactions like hydrolysis and transesterification. smolecule.com

In polymer science, it is studied in the context of producing biodegradable polymers. Furthermore, this compound has been identified as a volatile organic compound (VOC) emitted during the thermo-oxidative degradation of materials such as polyurethane (PUR) soft foams, making its study relevant to understanding polymer breakdown mechanisms. vulcanchem.commdpi.com In biotechnology, the metabolic pathways related to its precursor, 1,2-propanediol, are under investigation for producing chemicals from renewable resources. researchgate.netnih.gov

Structural Basis of this compound Reactivity

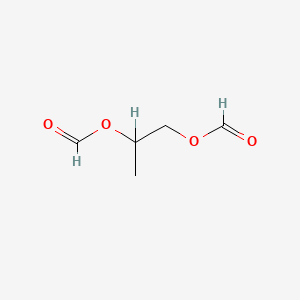

The reactivity of this compound is dictated by its molecular structure, specifically the presence of two formate (B1220265) ester groups attached to a propane (B168953) backbone. smolecule.com The IUPAC name, 2-formyloxypropyl formate, highlights these features. nih.gov The ester linkages are susceptible to nucleophilic attack, making hydrolysis a primary reaction pathway. Under acidic or basic conditions, the diester can be hydrolyzed back to its parent compounds: 1,2-propanediol and formic acid. smolecule.com

The molecule's structure also allows for transesterification, a process where it can react with other alcohols to form different esters. smolecule.com The presence of a chiral center at the second carbon of the propane chain also influences its chemical and biological interactions. vulcanchem.com The reactivity is further characterized by the potential for oxidation, which can lead to the decomposition of the compound into formic acid and other oxidation products. smolecule.com

Overview of Current Research Trajectories for this compound

Contemporary research involving this compound and its parent diol is largely focused on sustainable chemistry and biotechnology. A significant area of investigation is the production of 1,2-propanediol from renewable feedstocks, particularly glycerol (B35011), which is a byproduct of biodiesel production. researchgate.netcetjournal.ittandfonline.com This bio-based production is seen as a more sustainable alternative to traditional petroleum-based methods. researchgate.netresearchgate.net

Microbial fermentation is a key research trajectory, with studies exploring various microorganisms and metabolic pathways to convert sugars or glycerol into 1,2-propanediol. researchgate.netnih.govresearchgate.net For instance, engineered E. coli has been developed to produce (R)-1,2-propanediol from glycerol. tandfonline.com

Furthermore, the catalytic conversion of 1,2-propanediol into other valuable chemicals is an active research field. Studies have demonstrated its oxidation to lactic acid and its dehydration to produce 2-propanone (acetone), highlighting its potential as a platform chemical derived from renewable sources. cetjournal.itmdpi.com Research also continues to investigate its formation during the degradation of industrial polymers, which has implications for material stability and environmental science. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-formyloxypropyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(9-4-7)2-8-3-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYOHDPGXMPOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968606 | |

| Record name | Propane-1,2-diyl diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53818-14-7 | |

| Record name | 1,2-Propanediol diformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2-diyl diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of 1,2 Propanediol Diformate

Esterification Reaction Pathways for 1,2-Propanediol Diformate Synthesis

Direct esterification stands as the principal method for producing this compound. This process involves the reaction of 1,2-propanediol with formic acid, typically in the presence of a catalyst. smolecule.com

The esterification of 1,2-propanediol with formic acid is effectively accelerated by strong acid catalysts. Commonly employed catalysts include sulfuric acid and p-toluenesulfonic acid. The catalytic mechanism involves the protonation of the carbonyl oxygen in formic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,2-propanediol. The subsequent elimination of a water molecule results in the formation of the ester linkage. A patent for a similar process, the synthesis of glycol diformate, lists sulfuric acid, hydrochloric acid, phosphoric acid, trifluoroacetic acid, and tosic acid as potential catalysts, with sulfuric acid being preferred. google.com

To maximize the yield of this compound, the reaction is typically carried out under reflux conditions. smolecule.com Refluxing maintains a constant reaction temperature and aids in the removal of water, a byproduct of the esterification. The removal of water is crucial as it shifts the reaction equilibrium towards the formation of the diester, thereby increasing the yield. This is often accomplished using a Dean-Stark apparatus or by continuous distillation. For industrial-scale production, continuous reactors and distillation columns are utilized to enhance efficiency and purity. A molar ratio of 1:2 for 1,2-propanediol to formic acid, with reflux temperatures between 100–120°C, is often used to maximize the yield. A patented process for glycol diformate suggests a reaction temperature of 95-115°C. google.com

Table 1: Optimized Reaction Conditions for Diformate Synthesis

| Parameter | Condition | Rationale |

| Catalyst | Strong acids (e.g., H₂SO₄) | To accelerate the rate of esterification. |

| Temperature | 100–120°C (Reflux) | To maintain a constant temperature and facilitate water removal. |

| Water Removal | Dean-Stark apparatus or distillation | To shift the equilibrium towards product formation. |

| Molar Ratio | 1:2 (Propanediol:Formic Acid) | To favor the formation of the diester. |

While direct esterification with formic acid is the most common method, the use of formic acid derivatives as acyl donors is also a viable synthetic strategy. ontosight.ai Transesterification, where a different ester reacts with 1,2-propanediol to form the desired diformate, is a potential pathway. smolecule.com For instance, the transesterification of a methyl or ethyl ester of formic acid with 1,2-propanediol can be catalyzed by an ion exchanger. google.com The production of formic acid itself can involve the hydrolysis of methyl formate (B1220265). google.com

Alternative and Emerging Synthetic Routes to this compound

While the esterification of 1,2-propanediol remains a chemical process, there is growing interest in biological and biotechnological routes for the synthesis of the 1,2-propanediol precursor. Microbial fermentation of sugars or glycerol (B35011) can produce 1,2-propanediol. researchgate.net For example, microorganisms like Klebsiella pneumoniae can convert glycerol into 1,2-propanediol. researchgate.net Engineered E. coli has also been developed for the production of 1,2-propanediol from glucose. researchgate.net These biotechnological methods offer a more sustainable alternative to the traditional petroleum-based production of 1,2-propanediol. researchgate.netresearchgate.net The catalytic hydrogenolysis of glycerol, a byproduct of biodiesel production, is another promising green route to 1,2-propanediol. cardiff.ac.uk

Characterization and Control of Byproduct Formation in Diester Synthesis

The synthesis of this compound is often accompanied by the formation of byproducts, which necessitates purification steps to obtain a product of high purity.

During the esterification process, incomplete reaction can lead to the formation of monoesters, namely 1,2-propanediol-1-formate and 1,2-propanediol-2-formate. vulcanchem.comelectronicsandbooks.com These are positional isomers where only one of the hydroxyl groups of 1,2-propanediol is esterified. vulcanchem.com The formation of these monoformates can be favored by adjusting the stoichiometry of the reactants, for example, by using a 1:1 molar ratio of 1,2-propanediol to formic acid. vulcanchem.com The reaction mass often contains these monoester intermediates, requiring careful control of reaction parameters to maximize the yield of the desired diester. Fractional distillation is a common method used to purify the final product and remove these byproducts.

Enantioselective Synthesis and Stereochemical Control in Diester Formation

The enantioselective synthesis of this compound is intrinsically linked to the stereochemistry of its precursor, 1,2-propanediol. The chirality of this compound arises from the C2 carbon of the propane (B168953) backbone. Consequently, obtaining enantiomerically pure (R)- or (S)-1,2-propanediol diformate necessitates starting with the corresponding enantiomer of 1,2-propanediol. The primary challenge then becomes the stereospecific diformylation of the chiral diol, ensuring that the reaction proceeds without racemization.

While direct, single-step enantioselective syntheses of this compound from achiral precursors are not prominently documented, the synthesis is most practicably achieved through a two-stage process: first, the preparation of enantiomerically pure 1,2-propanediol, followed by its formylation.

A common and effective method for obtaining enantiopure 1,2-diols is through the kinetic resolution of a racemic mixture. This technique utilizes a chiral catalyst, often an enzyme, that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed product. Lipases are widely employed for this purpose due to their commercial availability, broad substrate acceptance, and high enantioselectivity in organic solvents nih.gov. The kinetic resolution of racemic 1,2-diols is typically achieved through selective acylation nih.gov.

For instance, the kinetic resolution of racemic 1,2-diols containing a chiral quaternary center has been successfully demonstrated using various lipases. In these studies, selective acylation of one enantiomer of the diol leaves the other enantiomer unreacted and in high enantiomeric excess. The table below summarizes the effectiveness of different lipases in the kinetic resolution of a specific 1,2-diol.

Table 1: Lipase-Catalyzed Kinetic Resolution of a Racemic 1,2-Diol

| Lipase Source | Conversion (%) | Enantiomeric Excess (ee %) | Enantioselectivity (E) |

|---|---|---|---|

| Pseudomonas cepacia (PSL-C) | 44 | 90 | 40 |

| Candida antarctica Lipase A (CalA) | 47 | - | 30 |

| Bacillus sp. (BSL) | - | - | < 10 |

| Rhizopus oryzae | - | - | < 10 |

| Aspergillus oryzae | 16 | - | < 10 |

| Porcine Pancreatic Lipase (PPL) | ~50 | - | 13 |

| Mucor miehei | 13 | - | Low |

Data derived from studies on a model racemic 1,2-diol and may not be directly representative of 1,2-propanediol nih.gov.

Once the enantiomerically pure (R)- or (S)-1,2-propanediol is obtained, the subsequent step is diformylation. The primary method for synthesizing this compound is the esterification of 1,2-propanediol with formic acid, often in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .

The critical aspect of this step is the preservation of the stereochemical integrity of the chiral center. Formylation of alcohols can proceed with retention of configuration under appropriate conditions. For example, the formylation of (-)-menthol using copper(II) nitrate (B79036) has been observed to proceed with a high degree of retention of configuration tandfonline.com. Similarly, other studies on the formylation of alcohols have also reported high retention of stereochemistry researchgate.net. It is crucial to select reaction conditions that minimize the risk of racemization, which can occur under harsh acidic or basic conditions or at elevated temperatures. The use of milder formylating agents and reaction conditions is therefore preferable. Various reagents have been developed for the formylation of alcohols under mild conditions, including cyanomethyl formate and N-formylsaccharin tcichemicals.com.

Scheme 1: General Strategy for Enantioselective Synthesis of this compound

Kinetic Resolution of (±)-1,2-Propanediol: (±)-1,2-Propanediol + Acylating Agent ---(Chiral Catalyst/Enzyme)--> (R)-1,2-Propanediol Monoester + (S)-1,2-Propanediol (or vice-versa)

Separation and Hydrolysis: Separation of the ester and the unreacted alcohol, followed by hydrolysis of the ester to yield the other enantiomer of 1,2-propanediol.

Stereospecific Diformylation: (R)- or (S)-1,2-Propanediol + 2 HCOOH ---(Mild Acid Catalyst)--> (R)- or (S)-1,2-Propanediol Diformate

While direct lipase-catalyzed kinetic resolution of 1,2-propanediol using a formylating agent to directly produce enantiomerically enriched this compound is a plausible route, specific research findings detailing this approach are not widely available. The more established and predictable method remains the formylation of pre-resolved enantiopure 1,2-propanediol.

Chemical Reactivity and Transformation Mechanisms of 1,2 Propanediol Diformate

Hydrolytic Decomposition Pathways of 1,2-Propanediol Diformate

This compound, as a diester, is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more of the compound's chemical bonds. This process breaks the ester linkages, yielding the parent alcohol, 1,2-propanediol, and the carboxylic acid, formic acid. smolecule.com The rate and mechanism of this decomposition are significantly influenced by the presence of catalysts, primarily acids or bases. smolecule.com

In an acidic environment, the hydrolysis of this compound is accelerated. The reaction mechanism involves the initial protonation of the carbonyl oxygen atom of one of the formate (B1220265) groups by an acid catalyst (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The subsequent steps are as follows:

Protonation: The carbonyl oxygen is protonated, creating a resonance-stabilized cation.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original 1,2-propanediol moiety.

Elimination: The protonated 1,2-propanediol monoester group is eliminated as a leaving group, and the carbonyl double bond is reformed. This step initially yields 1,2-propanediol monoformate and a molecule of formic acid.

Second Hydrolysis: The same process is repeated for the second ester group on the 1,2-propanediol monoformate, ultimately yielding 1,2-propanediol and another molecule of formic acid.

This acid-catalyzed pathway is crucial in various industrial processes where the recovery of 1,2-propanediol is desired.

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Reactants | Intermediate/Products |

| 1 | Protonation of Carbonyl Oxygen | This compound, H₃O⁺ | Protonated Diformate |

| 2 | Nucleophilic Attack by Water | Protonated Diformate, H₂O | Tetrahedral Intermediate |

| 3 | Cleavage and Reformation | Tetrahedral Intermediate | 1,2-Propanediol Monoformate, Formic Acid |

| 4 | Repeat for Second Ester Group | 1,2-Propanediol Monoformate, H₂O, H₃O⁺ | 1,2-Propanediol, Formic Acid |

Under basic conditions, the hydrolysis of this compound occurs via a process known as saponification. This mechanism is typically faster than acid-catalyzed hydrolysis and proceeds through a different pathway. google.com

The mechanism involves the following stages:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of an ester group. This step does not require prior activation of the carbonyl group.

Tetrahedral Intermediate Formation: The attack results in the formation of a negatively charged tetrahedral intermediate.

Elimination of Alkoxide: The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide of the 1,2-propanediol monoformate as the leaving group. This step produces formic acid.

Acid-Base Reaction: The newly formed formic acid, being an acid, immediately reacts with the basic alkoxide or another hydroxide ion, resulting in the formation of a formate salt and 1,2-propanediol monoformate.

Second Hydrolysis: The process is repeated on the remaining ester group to yield the final products: 1,2-propanediol and two equivalents of the formate salt.

This reaction is effectively irreversible due to the final acid-base step that forms the stable carboxylate (formate) anion. google.com

Transesterification Reactions and Derivative Synthesis

Transesterification is a process where the ester group of a compound is exchanged with another alcohol. This compound can undergo this reaction to produce novel esters and 1,2-propanediol. smolecule.com This reaction is of significant interest for synthesizing new chemical derivatives.

The transesterification of this compound involves reacting it with another alcohol (R'-OH) in the presence of an acid or base catalyst. smolecule.commdpi.com The reaction equilibrium can be shifted towards the products by using an excess of the reactant alcohol or by removing one of the products (e.g., the new, more volatile ester) by distillation.

The general reaction is: this compound + 2 R'-OH ⇌ 2 R'-OCHO (New Formate Ester) + 1,2-Propanediol

This versatility allows for the synthesis of a wide range of formate esters from various alcohols, which have applications as solvents and intermediates in organic synthesis. smolecule.commdpi.com

Table 2: Examples of Transesterification Reactions with this compound

| Reactant Alcohol | Catalyst Type | Primary Products |

| Methanol | Acid or Base | Methyl formate, 1,2-Propanediol |

| Ethanol (B145695) | Acid or Base | Ethyl formate, 1,2-Propanediol |

| n-Butanol | Acid or Base | n-Butyl formate, 1,2-Propanediol |

Oxidative Transformations of this compound

This compound can be transformed under oxidative conditions, leading to its decomposition and the formation of various oxidation products. smolecule.com The reaction pathways can be complex, often involving initial hydrolysis followed by the oxidation of the resulting components.

Under oxidative conditions, the ester bonds of this compound can cleave, releasing formic acid. smolecule.com The other primary product of this initial cleavage, 1,2-propanediol, is itself susceptible to further oxidation. cardiff.ac.uk

The oxidation of 1,2-propanediol can proceed through several pathways depending on the catalyst and reaction conditions, yielding a variety of valuable chemical products. mdpi.com Studies on the direct oxidation of 1,2-propanediol show that both the primary and secondary hydroxyl groups can be oxidized. researchgate.net This leads to the formation of compounds such as lactic acid, pyruvic acid, and acetic acid. mdpi.comresearchgate.net Therefore, the oxidation of this compound can be expected to produce formic acid from the ester groups and a mixture of C1-C3 carboxylic acids from the subsequent oxidation of the propanediol (B1597323) backbone. mdpi.com

Table 3: Potential Products from the Oxidative Transformation of this compound

| Product | Origin |

| Formic Acid | Cleavage of the formate ester groups. smolecule.com |

| 1,2-Propanediol | Initial hydrolysis/cleavage product. |

| Lactic Acid | Oxidation of the 1,2-propanediol backbone. mdpi.comresearchgate.net |

| Acetic Acid | Oxidative C-C cleavage of the 1,2-propanediol backbone. mdpi.comresearchgate.net |

| Pyruvic Acid | Further oxidation of lactic acid or direct oxidation of 1,2-propanediol. researchgate.net |

| Hydroxyacetone (B41140) | Oxidation of the secondary hydroxyl group of 1,2-propanediol. cardiff.ac.uk |

Catalytic Systems and Conditions for Selective Oxidation

The selective oxidation of 1,2-propanediol (1,2-PDO) is a key process for producing valuable chemicals. The choice of catalyst and reaction conditions plays a critical role in determining the product distribution. Noble metal catalysts, particularly those based on palladium (Pd), gold (Au), and platinum (Pt), have been extensively studied for this purpose. mdpi.comcardiff.ac.uk

For instance, palladium nanoparticles supported on functionalized multi-walled carbon nanotubes (MWCNTs) have shown high selectivity for lactic acid production. mdpi.com Under optimal conditions of 123 °C, 1.25 MPa O₂ pressure, and a NaOH/1,2-PDO molar ratio of 4.0, a lactic acid yield of 68.3% can be achieved. mdpi.com The basicity of the support material also influences catalyst performance. Hydroxyapatite (HAP) supported palladium catalysts, for example, have demonstrated high selectivity for lactic acid (84.9%) at 80 °C. mdpi.com

Bimetallic catalysts often exhibit synergistic effects. Au-Pd/TiO₂ catalysts have achieved 94% conversion of 1,2-PDO with 96% selectivity to lactic acid. mdpi.com Similarly, Au-Pt/C catalysts can reach nearly 100% conversion with 96% selectivity to lactate (B86563) under mild conditions (40 °C, 3 bar O₂). cardiff.ac.uk The presence of a base is often crucial; however, base-free oxidation is possible, though it may alter the product profile, favoring hydroxyacetone formation. cardiff.ac.uk

The table below summarizes the performance of various catalytic systems in the selective oxidation of 1,2-propanediol.

| Catalyst | Support | Temperature (°C) | O₂ Pressure (MPa) | Base/1,2-PDO Ratio | Conversion (%) | Lactic Acid Selectivity (%) | Reference |

| Pd | N-MWCNT | 123 | 1.25 | 4.0 | 80.3 | 85.1 | mdpi.com |

| Pd | HAP | 80 | - | Alkaline | 46.7 | 84.9 | mdpi.com |

| Au-Pd | TiO₂ | 60 | 1.0 | Alkaline | 94 | 96 | mdpi.com |

| Au-Pt | Activated Carbon | 40 | 0.3 | 1.0 | 78 | 86 | cardiff.ac.uk |

| Ag | None (nanoparticles) | 120 | 1.0 | NaOH | 65.6 | 62 | infona.pl |

| Pt/C | Carbon | - | - | Alkaline | - | 86.8 | acs.org |

Reactivity Studies of 1,2-Propanediol as a Core Building Block

1,2-propanediol serves as a versatile, bio-based platform molecule for the synthesis of various valuable chemicals. mdpi.com Its two hydroxyl groups, one primary and one secondary, allow for a range of chemical transformations, including dehydration and oxidation, to produce aldehydes, ketones, and carboxylic acids. mdpi.comcsic.es

Catalytic Dehydration of 1,2-Propanediol to Aldehydes and Ketones

The catalytic dehydration of 1,2-propanediol is a significant pathway for producing propanal (propionaldehyde) and 2-propanone (acetone). This reaction is typically catalyzed by solid acids. researchgate.netresearchgate.net The dehydration proceeds via a carbocation intermediate, a common mechanism in acid catalysis. researchgate.net The product distribution between propanal and acetone (B3395972) depends on which hydroxyl group is protonated and subsequently eliminated. Protonation of the primary hydroxyl group leads to propanal, while protonation of the secondary hydroxyl group yields acetone. csic.es

Various catalysts have been investigated, including zeolites, silica-alumina, and supported heteropoly acids. researchgate.netresearchgate.net Silica-supported tungsten oxide (WO₃) catalysts have demonstrated high activity and selectivity (93.5%) for propanal formation. researchgate.net Similarly, boron phosphate (B84403) catalysts show excellent activity at low temperatures, selectively producing propanal without significant formation of acetone or allyl alcohol. acs.org Zeolites like ZSM-23 and Theta-1 also exhibit high selectivity towards propanal, exceeding 90% at temperatures between 300–350°C. researchgate.net In some cases, particularly with copper, zinc, and aluminum-based catalysts, acetone can be the major product, with one study reporting a carbon selectivity to acetone of 22.1%. cetjournal.it

Formation of Cyclic Acetals and Ketals in 1,2-Propanediol Dehydration

The formation of these dioxolanes is a reversible bimolecular reaction promoted by acid catalysts, especially at lower temperatures. csic.esresearchgate.net At higher temperatures and lower space velocities, the selectivity for these cyclic byproducts tends to decrease. researchgate.net The presence of steam can also promote the hydrolysis of these cyclic acetals, thereby increasing the yield of propanal. acs.org The formation of acetals and ketals is a well-established method for protecting carbonyl groups in organic synthesis and can occur with various diols in the presence of an acid catalyst. organic-chemistry.orgnih.gov

Selective Oxidation of 1,2-Propanediol to Carboxylic Acids

The selective oxidation of 1,2-propanediol can yield a variety of valuable C1-C3 carboxylic acids, including lactic, formic, acetic, and pyruvic acids. mdpi.com This transformation is typically conducted in an alkaline medium using heterogeneous catalysts based on noble or non-noble metals. mdpi.commdpi.comingentaconnect.com

Lactic acid is a primary target product from the oxidation of 1,2-propanediol, valued for its use in biodegradable polymers. cardiff.ac.uk The process involves the selective oxidation of the primary hydroxyl group. researchgate.net A wide range of catalysts, including those based on gold, platinum, and palladium, are effective for this conversion, particularly in alkaline solutions. mdpi.comcardiff.ac.uk For example, Au-Pt bimetallic catalysts on an activated carbon support can achieve high conversion (78%) and selectivity to lactate (86%) even under mild conditions (40°C, 3 bar O₂). cardiff.ac.uk

The catalyst support and the presence of promoters or co-catalysts significantly influence the reaction's efficiency. rsc.orgrsc.org Hydroxyapatite-supported Pd and Pd-Ag catalysts have shown high lactic acid selectivity (86-89%) at high conversions. rsc.org The addition of copper to gold catalysts supported on hydrotalcite can suppress the formation of by-products, thereby improving selectivity for lactic acid. rsc.org Even base-free conditions are being developed, with Pt-Cu intermetallic compounds showing a 64.6% yield of free lactic acid at 100°C. acs.org

The table below presents research findings on the catalytic oxidation of 1,2-propanediol to lactic acid.

| Catalyst | Support/Modifier | Temperature (°C) | Conversion (%) | Lactic Acid Selectivity (%) | Reference |

| Pd₂/HAP | Hydroxyapatite | 100 | 96.2 | 86.2 | rsc.org |

| Pd₁Ag₁/HAP | Hydroxyapatite | 100 | 86.3 | 88.8 | rsc.org |

| Pd/N-MWCNT | N-doped Carbon Nanotubes | 123 | 80.3 | 85.1 | mdpi.com |

| Au-Pt/C | Activated Carbon | 40 | 78 | 86 | cardiff.ac.uk |

| Cu₁Pt | Activated Carbon | 100 | 100 | 64.6 (yield) | acs.org |

| Au | Hydrotalcite (Cu-modified) | 100 | >95 | >95 | rsc.org |

Besides lactic acid, the oxidation of 1,2-propanediol can also lead to the formation of other carboxylic acids, such as formic acid, acetic acid, and pyruvic acid, often as by-products. cardiff.ac.ukmdpi.com The distribution of these products is highly dependent on the catalyst and reaction conditions. infona.plingentaconnect.com

Silver (Ag) nanoparticles have been shown to catalyze the oxidation of 1,2-propanediol to a mixture of carboxylic acids. infona.pl The size of the Ag nanoparticles plays a crucial role; smaller particles (around 15.2 nm) favor the formation of acetic and formic acids, achieving selectivities of 63.2% and 30.5% respectively at complete conversion. infona.plinfona.pl In contrast, larger Ag nanoparticles (19.4–25.3 nm) tend to favor the production of lactic acid. infona.plresearchgate.net Similarly, copper nanoparticles can catalyze the formation of lactic, acetic, and formic acids, with total selectivities reaching 93.1% at 180°C. nih.gov

Pyruvic acid can be formed through the oxidation of intermediates like hydroxyacetone or the further oxidation of lactic acid. cardiff.ac.ukacs.org Palladium catalysts promoted with lead (Pb), bismuth (Bi), or tin (Sn) can enhance the oxidation of lactic acid to pyruvic acid. cardiff.ac.uk Electrocatalytic studies using a gold-on-carbon (Au/C) anode have shown that pyruvate (B1213749) selectivity can be controlled by the electrode potential, varying from 20% to 56%. acs.org

Industrial and Emerging Applications of 1,2 Propanediol Diformate

Role as a Specialty Chemical Solvent in Industrial Processes

1,2-Propanediol diformate functions as a specialty solvent in various industrial settings due to its ability to effectively dissolve a wide array of substances. smolecule.com Its solvent properties are utilized in the formulation of products such as inks, paints, and plastics. smolecule.com The ester's molecular structure and physical properties, such as its boiling point and solubility, make it a versatile choice for processes requiring specific performance characteristics. ontosight.aichemeo.com Unlike its parent diol, which is highly water-soluble, the diformate ester exhibits different solubility profiles that can be advantageous in certain formulations.

The utility of this compound as a solvent is grounded in its physical and chemical properties. These characteristics determine its behavior and efficacy in different industrial applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₅H₈O₄ | - |

| Molecular Weight | 132.11 | g/mol |

| Normal Boiling Point | 455.52 (approx. 182.4 °C) | K |

| Normal Freezing Point | 259.57 (approx. -13.6 °C) | K |

| Water Solubility (log10WS) | 0.25 | mol/l |

| Octanol/Water Partition Coefficient (logP) | -0.279 | - |

Source: Cheméo chemeo.comchemeo.com

Application in Polymer and Resin Formulations

The compound serves as a valuable component in the polymer and resin industry, both as a precursor and a building block for advanced materials. smolecule.com

This compound acts as a precursor in the synthesis of unsaturated polyester (B1180765) resins. smolecule.com Its parent compound, 1,2-propanediol, is a crucial raw material for producing these resins, which are widely used in surface coatings and reinforced plastics. made-in-china.commade-in-china.com The synthesis typically involves a polycondensation reaction between a diol (like 1,2-propanediol) and a dicarboxylic acid (such as maleic or fumaric acid). google.com The use of the diformate derivative can be integrated into these processes, potentially through transesterification reactions, to build the polyester backbone. smolecule.com The properties of the final resin, such as flexibility and chemical resistance, can be tailored by the choice of diol and other monomers. perstorp.com

There is growing interest in using this compound for the development of novel biomaterials and as a component in biodegradable polymers. ontosight.ai The push towards a circular economy has spurred research into bio-based polyesters that offer a reduced environmental footprint. mdpi.com Bio-based diols are key monomers in the synthesis of these sustainable polymers. researchgate.net The potential to produce the precursor 1,2-propanediol through microbial fermentation from renewable resources like sugars or glycerol (B35011) makes its derivatives, including the diformate, attractive for creating greener plastics. researchgate.netresearchgate.net These biodegradable polymers are being explored for a wide range of applications where degradation is a desirable feature. researchgate.net

Utilization in Specific Chemical Formulations

This compound is utilized in formulations that require stability at low temperatures, such as antifreeze agents. smolecule.com Its performance is based on the principle of freezing-point depression, where the addition of a solute to a solvent lowers the temperature at which the solvent freezes. wikipedia.orgunacademy.com The parent compound, propylene (B89431) glycol, is a well-established and less toxic alternative to ethylene (B1197577) glycol in antifreeze for applications ranging from automotive coolants to aircraft de-icing fluids. hydratechfluids.comgoogle.com this compound exhibits favorable thermal stability and a low freezing point of approximately -13.6 °C, making it suitable for high-quality antifreeze formulations. chemeo.com

Potential in Biotechnological Processes and Biofuel Production

The potential of this compound in biotechnology and biofuel production is primarily linked to its precursor, 1,2-propanediol. smolecule.com Significant research has focused on the microbial production of 1,2-propanediol from renewable feedstocks, which is a key aspect of creating sustainable chemical value chains. researchgate.net

Microorganisms, including engineered strains of Escherichia coli and Saccharomyces cerevisiae, can convert sugars (like glucose) or glycerol (a co-product of biodiesel manufacturing) into 1,2-propanediol. researchgate.netresearchgate.netkoreascience.kr This bio-based 1,2-propanediol can then be chemically converted to this compound. This biotechnological route offers a more sustainable alternative to traditional petrochemical production methods. researchgate.net

Furthermore, the bio-derived 1,2-propanediol is being investigated as a platform chemical for producing biofuels. cetjournal.it Research has demonstrated pathways to convert 1,2-propanediol into 2-propanone (acetone), which can then be used as an intermediate in the synthesis of aviation fuels through aldol (B89426) condensation. cetjournal.it This positions 1,2-propanediol and its derivatives as contributors to the development of renewable energy sources. cetjournal.it

Table 2: Microbial Production Pathways for 1,2-Propanediol (Precursor)

| Pathway | Common Microorganism(s) | Feedstock(s) | Key Intermediate(s) |

|---|---|---|---|

| Deoxyhexose Pathway | Clostridium sp., E. coli | 6-deoxy sugars (e.g., rhamnose) | Lactaldehyde |

| Methylglyoxal (B44143) Pathway | E. coli, K. pneumoniae | Sugars (e.g., glucose), Glycerol | Dihydroxyacetone phosphate (B84403), Methylglyoxal |

| Lactate (B86563) Pathway | Engineered E. coli | Lactic Acid | Lactyl-CoA |

Source: ResearchGate researchgate.netresearchgate.netresearchgate.net

Intermediate in Pharmaceutical and Cosmetic Synthesis

This compound, a diester of 1,2-propanediol and formic acid, holds potential as a versatile intermediate in the synthesis of pharmaceutical and cosmetic ingredients. pharmtech.com Its chemical structure, featuring two reactive formate (B1220265) groups, allows it to serve as a precursor or a temporary modifying agent in multi-step synthetic processes. Current time information in Bangalore, IN.rsc.org While extensive, specific applications in commercialized products are not widely documented in publicly available research, its utility can be inferred from the chemical properties of its functional groups and the established roles of its parent compound, 1,2-propanediol.

The primary route to synthesizing this compound is through the esterification of 1,2-propanediol with formic acid, typically in the presence of an acid catalyst. Current time information in Bangalore, IN. The reactivity of the resulting formate esters is central to its function as a synthetic intermediate. These ester groups can be readily hydrolyzed under acidic or basic conditions to regenerate the original 1,2-propanediol and formic acid. Current time information in Bangalore, IN. This reversible reaction suggests its potential use as a protecting group for the diol functionality in 1,2-propanediol. In complex syntheses, it is often necessary to temporarily block reactive functional groups, like hydroxyl groups, to prevent them from interfering with reactions at other sites on a molecule. organic-chemistry.org The diformate could serve this purpose, being introduced to protect the diol and then removed at a later stage.

Furthermore, this compound can undergo transesterification, where it reacts with other alcohols to form different esters. Current time information in Bangalore, IN. This reactivity opens pathways to create a variety of other 1,2-propanediol esters, which may have specific applications as emollients, solvents, or active ingredient carriers in cosmetic and pharmaceutical formulations.

The chirality of 1,2-propanediol is a significant factor in its pharmaceutical applications. pharmtech.com Optically pure 1,2-diols are valuable building blocks for synthesizing chiral drugs. nih.govjst.go.jp The synthesis of specific stereoisomers of drugs like (S)-rolipram and intermediates for (−)-bestatin often involves chiral precursors derived from diols. rsc.org While this compound itself is often supplied as a racemic mixture, its synthesis from a specific stereoisomer of 1,2-propanediol (either (R)- or (S)-1,2-propanediol) would yield a chiral intermediate. This chiral diformate could then be used in stereoselective syntheses, where maintaining a specific three-dimensional structure is crucial for the biological activity of the final pharmaceutical product.

In the context of cosmetics, the parent compound 1,2-propanediol is widely used as a humectant, solvent, and viscosity-decreasing agent. chemrxiv.org Esters of diols are also utilized in personal care products. google.com The synthesis of novel cosmetic ingredients could involve the use of this compound as a starting material to introduce the 1,2-propandiol moiety into larger molecules, potentially modifying properties like solubility, skin feel, and stability.

While direct, detailed research on this compound as a key intermediate is limited, its chemical properties and the synthetic importance of its parent diol suggest a range of potential, yet to be fully explored, applications in these industries.

Compound Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈O₄ | nih.govnist.gov |

| Molecular Weight | 132.11 g/mol | nih.gov |

| CAS Number | 53818-14-7 | nih.gov |

| IUPAC Name | propane-1,2-diyl diformate | |

| Synonyms | 2-formyloxypropyl formate, 1,2-Diformyloxypropane, Propylene glycol diformate | nih.gov |

Biochemical Pathways and Microbial Interactions Involving 1,2 Propanediol Diformate

Microbial Production and Fermentation Processes of 1,2-Propanediol (Precursor)

1,2-Propanediol, a precursor to 1,2-Propanediol diformate, can be synthesized through microbial fermentation processes, offering a renewable alternative to traditional chemical methods derived from propylene (B89431). nih.govresearchgate.net Microorganisms utilize various metabolic pathways to produce 1,2-propanediol, often as a major end-product of their metabolism, particularly under anaerobic or facultative anaerobic conditions. proquest.com The biological production of this diol has garnered significant attention due to its applications in various industries, including polymers and pharmaceuticals. nih.govnih.gov Establishing efficient metabolic pathways and suitable microbial hosts are crucial for achieving high yields and productivity necessary for commercial viability. nih.govnih.gov

Three primary metabolic routes for the microbial production of 1,2-propanediol have been identified: the deoxyhexose pathway, the methylglyoxal (B44143) pathway, and the lactate (B86563) metabolism pathway. nih.govresearchgate.net A wide range of microorganisms, including bacteria and yeasts, are capable of fermenting sugars to produce 1,2-propanediol. proquest.com For instance, Clostridium thermobutyricum was one of the early bacteria reported to produce this compound. proquest.com

| Pathway | Key Substrates | Key Intermediate | Primary Stereoisomer |

| Deoxyhexose Pathway | Deoxyhexose sugars (e.g., L-fucose, L-rhamnose) | L-Lactaldehyde | (S)-1,2-Propanediol |

| Methylglyoxal Pathway | Common sugars (e.g., glucose, xylose) | Methylglyoxal | (R)-1,2-Propanediol |

| Lactate Metabolism | Lactic acid | Lactaldehyde | (S)-1,2-Propanediol (from L-lactic acid) |

Deoxyhexose Metabolic Pathway in Microorganisms

The deoxyhexose metabolic pathway is a natural route for the production of (S)-1,2-propanediol from 6-deoxyhexose sugars like L-fucose and L-rhamnose. researchgate.netnih.gov This pathway is well-studied in bacteria such as Escherichia coli, Salmonella typhimurium, and various species of Clostridium and Bacteroides. researchgate.netproquest.com The process occurs under anaerobic conditions and involves a series of enzymatic reactions. researchgate.net

The pathway begins with the conversion of L-fucose or L-rhamnose into their respective 1-phosphate derivatives by the actions of an isomerase and a kinase. researchgate.netnih.gov These phosphorylated intermediates are then cleaved by an aldolase (B8822740) to yield dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. researchgate.netnih.gov The DHAP enters the central glycolytic pathway, while the L-lactaldehyde is reduced to (S)-1,2-propanediol by an NADH-dependent propanediol (B1597323) oxidoreductase. researchgate.netnih.gov While this pathway is efficient in producing enantiomerically pure (S)-1,2-propanediol, its commercial viability is limited by the high cost and low availability of deoxyhexose sugars. researchgate.netnih.gov

| Microorganism | Substrate | 1,2-Propanediol Titer | Reference |

| Clostridium sphenoides | Rhamnose | 72.6 mM | proquest.com |

| Clostridium sphenoides | Fucose | 68.6 mM | proquest.com |

| Recombinant E. coli | Glucose | 0.25 g/L | proquest.com |

Methylglyoxal Metabolic Pathway and its Regulation

The methylglyoxal pathway enables the production of 1,2-propanediol from more common and less expensive sugars like glucose and xylose. researchgate.net This pathway typically yields the (R)-isomer of 1,2-propanediol. researchgate.netasm.org The process starts with the conversion of the glycolytic intermediate dihydroxyacetone phosphate (DHAP) into methylglyoxal, a key intermediate, by the enzyme methylglyoxal synthase. researchgate.netresearchgate.net

From methylglyoxal, there are two potential routes to 1,2-propanediol. One route involves the reduction of methylglyoxal to lactaldehyde, which is then further reduced to 1,2-propanediol. researchgate.net The alternative route proceeds through the formation of acetol from methylglyoxal, followed by its reduction to 1,2-propanediol. researchgate.net The regulation of this pathway is critical, as methylglyoxal can be toxic to cells. nih.gov Microorganisms have detoxification systems, such as the glyoxalase system, which can convert methylglyoxal to D-lactate. nih.govmdpi.com Metabolic engineering strategies often focus on enhancing the activity of the desired pathway enzymes while managing the levels of toxic intermediates. nih.gov

Lactate Metabolism to 1,2-Propanediol

A more recently explored route for 1,2-propanediol production involves the metabolism of lactic acid. nih.govresearchgate.net This pathway has been investigated in engineered microorganisms and offers the potential to produce specific stereoisomers of 1,2-propanediol depending on the starting lactate enantiomer. researchgate.net For example, (S)-1,2-propanediol can be synthesized from L-lactic acid. researchgate.net This bioconversion is gaining attention as a method to overcome the limitations of the deoxyhexose and methylglyoxal pathways. nih.gov

In engineered E. coli, an artificial pathway has been demonstrated to convert L-lactic acid to (S)-1,2-propanediol. nih.gov This suggests that microbes that are high-level producers of lactate could be suitable hosts for the production of 1,2-propanediol. researchgate.net The process requires cofactors such as acetyl-CoA, NADH, and NADPH. researchgate.net Studies have also reported the biosynthesis of 1,2-propanediol from lactic acid in Klebsiella pneumoniae using glycerol (B35011) as a carbon source. nih.gov

Enzymatic Machinery in 1,2-Propanediol Biosynthesis (e.g., Propanediol Oxidoreductase, Isomerases)

The biosynthesis of 1,2-propanediol relies on a set of specific enzymes that catalyze the key steps in the metabolic pathways. In the deoxyhexose pathway, the key enzymes include L-fucose/rhamnose isomerase, L-fuculokinase/rhamnulokinase, and L-fuculose-1-phosphate/rhamnulose-1-phosphate aldolase. researchgate.netnih.gov A crucial enzyme in this pathway is propanediol oxidoreductase (fucO), which catalyzes the final reduction of lactaldehyde to 1,2-propanediol. researchgate.netnih.gov

In the methylglyoxal pathway, methylglyoxal synthase is a key enzyme that converts DHAP to methylglyoxal. nih.govresearchgate.net The subsequent reduction steps are carried out by various reductases, including glycerol dehydrogenase and alcohol dehydrogenases, which exhibit stereospecificity. researchgate.netresearchgate.net For example, NADH-linked glycerol dehydrogenase can reduce methylglyoxal to R-lactaldehyde. asm.orgnih.gov Isomerases also play a critical role in the initial steps of sugar metabolism, converting sugars into forms that can enter the central metabolic pathways. researchgate.netnih.gov

Stereochemical Control in Microbial 1,2-Propanediol Production

A significant advantage of microbial fermentation for 1,2-propanediol production is the ability to synthesize enantiomerically pure stereoisomers, which is challenging to achieve through conventional chemical synthesis that typically yields a racemic mixture. proquest.comresearchgate.net The stereochemistry of the final product is determined by the specific metabolic pathway and the stereospecificity of the enzymes involved. researchgate.net

The deoxyhexose pathway, utilizing substrates like fucose and rhamnose, predominantly produces (S)-1,2-propanediol. researchgate.net In contrast, the methylglyoxal pathway, which starts from common sugars like glucose, generally yields (R)-1,2-propanediol. researchgate.netasm.org This stereochemical control is attributed to the specific reductases that act on intermediates like lactaldehyde and acetol. researchgate.net For instance, engineered E. coli expressing NADH-linked glycerol dehydrogenase genes have been shown to produce enantiomerically pure (R)-1,2-propanediol from glucose. nih.gov The ability to produce specific stereoisomers is highly valuable for applications in chiral pharmaceuticals and specialty chemicals. nih.gov

Dissimilation and Degradation of 1,2-Propanediol by Microbial Communities

Microbial communities are also capable of degrading 1,2-propanediol, utilizing it as a carbon and energy source. This process is particularly relevant in environments such as the gut microbiota. nih.gov The degradation of 1,2-propanediol often occurs within specialized proteinaceous organelles called bacterial microcompartments (BMCs). researchgate.net

The degradation pathway begins with the conversion of 1,2-propanediol to propionaldehyde (B47417) by a coenzyme B12-dependent diol dehydratase. researchgate.net Propionaldehyde is a reactive and potentially toxic intermediate. nih.gov To mitigate this toxicity, some bacteria encapsulate these enzymatic reactions within BMCs. nih.gov The propionaldehyde is then further metabolized. Under fermentative conditions, it can be oxidized to propionyl-CoA, which can lead to the production of propionate (B1217596) and ATP, or it can be reduced to 1-propanol (B7761284). nih.govresearchgate.net Under aerobic conditions, the propionyl-CoA can enter central metabolic pathways like the methyl citrate cycle for further energy generation and biosynthesis. researchgate.net

Rumen Microorganism Metabolism of 1,2-Propanediol

The metabolism of 1,2-propanediol by rumen microorganisms is an efficient process involving a series of biochemical conversions. Studies utilizing the Rumen Simulation Technique (Rusitec) have demonstrated that 1,2-propanediol is effectively metabolized by the microbial population present in the rumen nih.govoup.com. The initial step in its degradation is the dehydration of 1,2-propanediol to form propionaldehyde cambridge.org. This intermediate is then further metabolized, primarily through reduction, to n-propanol nih.govoup.comcambridge.org. These initial transformations are crucial as they prepare the molecule for its conversion into various end-products. The rate at which 1,2-propanediol is metabolized can be influenced by the diet of the host animal; for instance, metabolism is most rapid in animals fed molassed sugar-beet pulp cambridge.org. While a significant portion of 1,2-propanediol is metabolized within the rumen to substances like propionic acid, a considerable amount can also be absorbed unchanged from the rumen and subsequently metabolized in the liver and other tissues oup.comcambridge.org.

Characterization of Metabolic End-Products (e.g., Propionic Acid, Acetic Acid, Volatile Fatty Acids)

The fermentation of 1,2-propanediol by rumen microorganisms yields several metabolic end-products, with volatile fatty acids (VFAs) being the most significant. The primary end-products of this fermentation are propionic acid and 2-methylbutyric acid nih.govoup.com. The administration of 1,2-propanediol to ruminants consistently leads to an increased concentration of propionic acid in the rumen oup.comcambridge.org.

Metabolic End-Products of 1,2-Propanediol Fermentation in Rumen

| Metabolite | Change in Concentration | Reference |

|---|---|---|

| Propionic Acid | Increase | nih.govoup.comcambridge.org |

| 2-Methylbutyric Acid | Increase | nih.govoup.com |

| Acetic Acid | Decrease | oup.comcambridge.orgacs.org |

| Butyric Acid | Decrease | cambridge.orgacs.org |

| n-Propanol | Intermediate | nih.govoup.comcambridge.org |

| Propionaldehyde | Intermediate | nih.govoup.comcambridge.org |

Investigation of Metabolic Hydrogen Economy in Microbial Fermentation

The metabolism of 1,2-propanediol in the rumen has a significant impact on the metabolic hydrogen economy. The dissimilation of 1,2-propanediol by rumen micro-organisms leads to an increased uptake of hydrogen cambridge.org. This is noteworthy because propionate production in the rumen provides an alternative sink for hydrogen, which is stoichiometrically linked to a decrease in methanogenesis researchgate.net. Rumen fermentation is characterized by complex intracellular and intercellular flows of metabolic hydrogen, which are centered on the production, transfer, and utilization of dihydrogen in various competing pathways frontiersin.org. By promoting pathways that consume hydrogen, such as the formation of propionate from 1,2-propanediol, the amount of hydrogen available for methane production by methanogens can be reduced frontiersin.org.

Metabolic Engineering Strategies for Enhanced 1,2-Propanediol Production

Metabolic engineering offers promising strategies to enhance the microbial production of 1,2-propanediol from renewable resources, moving away from traditional petroleum-based methods nih.govnih.gov. The core of these strategies involves the genetic modification of microorganisms to optimize metabolic pathways leading to 1,2-propanediol synthesis.

Strain Optimization and Engineering of Production Hosts

The optimization of microbial strains is a key strategy for improving 1,2-propanediol production. Escherichia coli and Saccharomyces cerevisiae are two of the most commonly engineered hosts for this purpose. In E. coli, the production of enantiomerically pure R-1,2-propanediol from glucose has been achieved by expressing genes such as the NADH-linked glycerol dehydrogenase gene (gldA) and the methylglyoxal synthase gene (mgs) nih.govasm.org. Co-expression of these genes has been shown to significantly improve production titers nih.govasm.org. Further enhancements have been achieved by constructing a complete pathway from the glycolytic intermediate, dihydroxyacetone phosphate (DHAP), which involves the co-expression of methylglyoxal synthase (mgsA), glycerol dehydrogenase (gldA), and either yeast alcohol dehydrogenase (adhI) or E. coli 1,2-propanediol oxidoreductase (fucO) researchgate.netnih.gov.

In Saccharomyces cerevisiae, a modular metabolic engineering approach has been employed to produce 1,2-propanediol from glycerol nih.gov. This involves implementing the heterologous methylglyoxal pathway for 1,2-propanediol formation from DHAP and expressing a heterologous glycerol facilitator. Additionally, genetic modifications such as replacing the native FAD-dependent glycerol catabolic pathway with the 'DHA pathway' and reducing triosephosphate isomerase activity have been shown to increase the supply of precursors and improve 1,2-propanediol formation nih.gov.

Engineered Strains for 1,2-Propanediol Production

| Host Organism | Genetic Modification | Substrate | Resulting Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | Co-expression of methylglyoxal synthase and glycerol dehydrogenase (gldA) | Glucose | 0.7 g/L | nih.govasm.org |

| Escherichia coli | Co-expression of mgs, gldA, and fucO with fed-batch fermentation | Glucose | 4.5 g/L | researchgate.netnih.gov |

| Saccharomyces cerevisiae | Modular engineering of glycerol and methylglyoxal pathways | Glycerol | > 4 g/L | nih.gov |

| Escherichia coli | Overexpression of mgsA, gldA, and yqhD; replacement of native DHAK | Glycerol | 5.6 g/L | nih.gov |

Mitigation of Byproduct Formation through Genetic Manipulation

In Corynebacterium glutamicum, it was discovered that the precursor for 1,2-propanediol synthesis, methylglyoxal, can be detoxified into D-lactate via a pathway involving native mycothiol (MSH) nih.gov. By deleting the gene mshA, which encodes MSH synthase, this competing pathway was inactivated, leading to a 56% improvement in the product yield nih.gov. Similarly, in Klebsiella pneumoniae, the biosynthesis of 2,3-butanediol (B46004) was identified as a competing pathway. Inhibiting this pathway through pH control was successful in increasing 1,2-propanediol production nih.gov.

Design and Development of Engineered Chassis Cells for Biosynthesis

The design and development of engineered chassis cells involve creating microbial hosts specifically tailored for the efficient biosynthesis of a target compound like 1,2-propanediol. This goes beyond simple gene overexpression and involves a more holistic approach to re-engineering the cell's metabolism. An example of this is the construction of a complete pathway for 1,2-propanediol production in E. coli from the glycolytic intermediate DHAP researchgate.netnih.gov. This strategy avoids reliance on endogenous enzymatic activities, which can be a bottleneck, and allows for more precise control over the metabolic flux towards the desired product.

Another key aspect of chassis cell development is optimizing the utilization of the substrate. For instance, when using glycerol as a feedstock, the native PEP-dependent dihydroxyacetone kinase (DHAK) in E. coli was replaced with an ATP-dependent DHAK from Citrobacter freundii. This modification increased the availability of DHAP, a key precursor for the 1,2-propanediol pathway, leading to higher production levels nih.gov. Furthermore, the use of genome-reduced strains can serve as a valuable basis for unraveling metabolic constraints and identifying new targets for metabolic engineering, as demonstrated in C. glutamicum nih.gov.

Compartmentalization of Metabolic Pathways: Bacterial Microcompartments for 1,2-Propanediol Utilization

Bacterial microcompartments (BMCs) are protein-based organelles that play a crucial role in optimizing specific metabolic pathways. frontiersin.orgoipub.com These self-assembling structures consist of a selectively permeable protein shell that encapsulates a core of enzymes. nih.gov In the context of 1,2-propanediol (1,2-PD) utilization, BMCs, often referred to as metabolosomes, provide a distinct advantage by sequestering the metabolic reactions, thereby enhancing efficiency and mitigating the toxicity of reactive intermediates. nih.gov

The degradation of 1,2-propanediol in several bacterial species, including Salmonella enterica and Listeria monocytogenes, occurs within these specialized microcompartments. frontiersin.orgnih.gov The initial step of this pathway involves the conversion of 1,2-propanediol to propionaldehyde, a reaction catalyzed by the coenzyme B12-dependent diol dehydratase. frontiersin.org Propionaldehyde is a volatile and toxic compound that can cause cellular and DNA damage. nih.govasm.org The protein shell of the BMC effectively contains this harmful intermediate, preventing its diffusion into the cytoplasm and protecting the cell. nih.govnih.govasm.org

Mechanisms of Intermediate Sequestration within Microcompartments

The primary function of BMCs in 1,2-propanediol metabolism is to sequester the toxic intermediate, propionaldehyde. nih.govnih.gov This sequestration is achieved through the selectively permeable nature of the protein shell. nih.gov The shell is composed of thousands of protein subunits that assemble into a polyhedral structure. nih.gov While the substrate, 1,2-propanediol, and the final products, such as propionate and 1-propanol, can traverse the shell, the reactive propionaldehyde intermediate is largely retained within the lumen of the microcompartment. asm.orgnih.gov

Studies on Salmonella enterica have shown that mutants lacking functional BMCs (MCP-minus mutants) accumulate significantly higher levels of propionaldehyde in the culture medium compared to wild-type strains when grown on 1,2-propanediol. asm.org This accumulation leads to a period of growth arrest, highlighting the critical role of compartmentalization in mitigating propionaldehyde toxicity. asm.orgasm.org The sequestration mechanism ensures that propionaldehyde is efficiently channeled to the next enzyme in the pathway, propionaldehyde dehydrogenase, for its conversion to propionyl-CoA. frontiersin.org This rapid conversion of the toxic intermediate is a key advantage conferred by the microcompartment structure. nih.gov

Role of Compartmentalization in Enhancing Pathway Flux

This enhanced flux is crucial for the efficient catabolism of 1,2-propanediol, allowing bacteria to utilize it as a carbon and energy source, particularly in anaerobic environments. frontiersin.org The prevention of intermediate leakage and the protection from toxic byproducts contribute to a more robust and efficient metabolic process. nih.govfrontiersin.org The ability to concentrate metabolic activities within these organelles provides a competitive advantage to bacteria in specific environmental niches where 1,2-propanediol is available as a substrate. nih.govportlandpress.com

Analysis of Permeability and Substrate Transport in Microcompartments

The protein shell of the BMC is not an impermeable barrier but rather a selectively permeable one that controls the passage of metabolites. nih.govwikipedia.org The shell is primarily composed of hexagonal and pentameric protein tiles. wikipedia.org Pores located at the center of these protein subunits are thought to be the primary conduits for the transport of substrates, products, and cofactors. wikipedia.orgnih.gov

The permeability of the shell is determined by the size, charge, and chemical properties of these pores. nih.gov For instance, in the Pdu microcompartment, which is responsible for 1,2-propanediol degradation, the pores of the PduA shell protein have been shown to be the entry route for the 1,2-propanediol substrate. nih.govwikipedia.org The electrostatic properties of the pores can also play a role in selectivity, with charged residues potentially attracting or repelling specific molecules. wikipedia.org While the entry of the substrate and exit of the final products are facilitated, the shell effectively restricts the passage of the volatile propionaldehyde intermediate. nih.gov The precise mechanisms regulating the transport of larger molecules and cofactors are still under investigation but may involve conformational changes in the shell proteins. wikipedia.org

Interconnections with Broader Metabolic Networks

The metabolism of 1,2-propanediol is not an isolated pathway but is interconnected with the broader metabolic network of the cell. The intermediates and products of 1,2-propanediol degradation can feed into central metabolic pathways, and conversely, other metabolic routes can lead to the synthesis of 1,2-propanediol.

Pathways for Acetone (B3395972) Metabolism to 1,2-Propanediol

In mammals, including humans, acetone can be metabolized through several pathways, one of which leads to the formation of 1,2-propanediol. cdc.gov This process is particularly relevant during states of ketosis, such as fasting or in uncontrolled diabetes, where acetone is produced from the breakdown of fatty acids. epa.gov

The primary route of acetone metabolism involves its conversion to acetol (1-hydroxy-2-propanone) by acetone monooxygenase. nih.gov Acetol can then be further metabolized via two main pathways. In one pathway, acetol is converted to methylglyoxal. cdc.govnih.gov In the other, which is partially extrahepatic, acetol is reduced to L-1,2-propanediol. cdc.gov This conversion of acetol to 1,2-propanediol is an important secondary pathway for acetone metabolism. cdc.gov The subsequent fate of 1,2-propanediol can involve its conversion to lactate and then to glucose through gluconeogenesis. epa.gov The activity of these pathways can be influenced by the concentration of acetone, with the 1,2-propanediol pathway becoming more significant at higher acetone levels. epa.goveuropa.eu

The key enzymes and intermediates in the metabolic conversion of acetone to 1,2-propanediol are summarized in the table below.

| Starting Compound | Key Intermediate | Enzyme | Final Product |

| Acetone | Acetol | Acetone monooxygenase | 1,2-Propanediol |

| Acetol | L-1,2-Propanediol | (extrahepatic mechanism) |

Glycerol Bioconversion Routes to 1,2-Propanediol

Glycerol, a major byproduct of biodiesel production, can be biologically and chemically converted to 1,2-propanediol, a valuable chemical. mdpi.commdpi.com This bioconversion represents a sustainable route for producing 1,2-propanediol from a renewable feedstock.

The catalytic hydrogenolysis of glycerol is a common method for producing 1,2-propanediol. mdpi.comresearchgate.net This process typically involves reacting glycerol with hydrogen in the presence of a metal catalyst, such as copper-based catalysts, at elevated temperatures and pressures. researchgate.netgoogle.com The reaction proceeds through the dehydration of glycerol to form acetol, which is then hydrogenated to 1,2-propanediol. mdpi.com

Different catalytic systems and reaction conditions have been developed to optimize the conversion of glycerol and the selectivity for 1,2-propanediol. researchgate.net For example, processes have been described using copper-zinc, copper-magnesium-aluminum-oxide, and palladium-promoted copper catalysts. mdpi.comresearchgate.net The efficiency of these processes can be high, with some studies reporting glycerol conversions of over 90% and selectivities for 1,2-propanediol also exceeding 90%. researchgate.net

The table below outlines the general steps and conditions for the chemical conversion of glycerol to 1,2-propanediol.

| Feedstock | Intermediate | Reaction Type | Catalyst Examples | Key Parameters | Product |

| Glycerol | Acetol | Hydrogenolysis | Copper-based (e.g., Cu-Zn, Cu-Mg-Al-O), Palladium-promoted Cu | High Temperature, High Pressure, Hydrogen | 1,2-Propanediol |

Environmental Fate and Degradation Studies of 1,2 Propanediol Diformate

Biodegradation Pathways in Environmental Compartments (Water, Sediment, Soil)

The environmental fate of 1,2-Propanediol diformate is largely dictated by the rapid biodegradation of its primary hydrolysis product, 1,2-Propanediol. This compound is readily broken down by a wide variety of microorganisms in water, soil, and sediment under both aerobic and anaerobic conditions. nih.gov

Under aerobic conditions, the half-life of 1,2-Propanediol in surface water is typically between 1 to 4 days, with a similar or shorter half-life in soil. cdc.gov Anaerobic biodegradation takes slightly longer, with a half-life of 3 to 5 days. cdc.gov The degradation process involves microbial oxidation. In the presence of oxygen, microorganisms metabolize 1,2-Propanediol. A key step in the degradation pathway is the conversion of 1,2-Propanediol to propionaldehyde (B47417). researchgate.net This intermediate is then further metabolized. Under aerobic conditions, propionyl-CoA can enter the methyl citrate pathway, providing energy and building blocks for the cell. researchgate.net

Under anaerobic conditions, such as in sediment or water-logged soil, the degradation of 1,2-Propanediol still proceeds efficiently. It serves as a carbon source for various bacteria. wur.nl The process can yield propionate (B1217596) as a major end product, which can be further utilized by other microorganisms. wur.nlnih.gov The initial steps often involve a coenzyme B12-dependent diol dehydratase, which converts 1,2-Propanediol to propionaldehyde, a reactive intermediate. nih.govnih.gov Bacteria have evolved protein-shelled microcompartments to sequester this toxic intermediate, thereby protecting the cell from damage. nih.govnih.gov

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals. The "Ready Biodegradability" tests (OECD 301 series) are stringent screening tools. oecd.orgoecd.org A substance is considered "readily biodegradable" if it achieves a certain percentage of degradation (e.g., >60% of theoretical CO2 evolution or >70% of dissolved organic carbon removal) within a 28-day period and satisfies a "10-day window" criterion. oecd.orgnih.gov

Studies on 1,2-Propanediol consistently show that it meets the criteria for ready biodegradability. nih.gov For instance, the OECD 301F (Manometric Respirometry Test) is a common method used. researchgate.netnih.govrawsource.com In this test, the consumption of oxygen by microorganisms metabolizing the test substance is measured over 28 days. The high biodegradability observed in these standardized tests indicates that 1,2-Propanediol is not expected to persist in the environment. nih.govnih.gov

Table 1: Standardized Biodegradability Test Data for 1,2-Propanediol

| Test Guideline | Method | Result | Classification |

| OECD 301 Series | Various Ready Biodegradability Tests | >60-70% degradation in 28 days | Readily Biodegradable |

| OECD 301F | Manometric Respirometry Test | Meets criteria | Readily Biodegradable |

While specific simulation test data for this compound is unavailable, the data for 1,2-Propanediol provides strong evidence for its rapid removal in environmental systems. Simulation tests are designed to mimic environmental conditions more closely than screening tests. Given the rapid degradation of 1,2-Propanediol in screening tests, it is expected to be quickly mineralized in simulated aquatic and terrestrial environments. Its high water solubility and low potential to adsorb to soil and sediment mean it will be bioavailable to microorganisms in these compartments. nih.govcdc.gov

In actual use, such as in de-icing fluids, 1,2-Propanediol is released into the environment, primarily impacting soil and aquatic systems. cdc.gov Due to its physical and chemical properties, it partitions mainly to water. cdc.gov Its rapid biodegradation by native microbial populations is the primary mode of removal. nih.gov High concentrations in runoff can lead to a temporary depletion of dissolved oxygen in receiving waters due to the high biochemical oxygen demand exerted during its rapid degradation. nih.gov However, this effect is transient as the compound is quickly consumed.

Environmental Transport and Distribution Dynamics of this compound

The environmental transport and distribution of a chemical compound are governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and biota. For this compound, direct experimental studies on its environmental fate are limited. However, its behavior can be inferred from its structural properties and data on related compounds like its parent molecule, 1,2-Propanediol.

Adsorption and Desorption Characteristics in Various Media

The mobility of this compound in soil and sediment is influenced by its adsorption and desorption characteristics. These processes are largely dependent on the compound's water solubility and its octanol-water partition coefficient (Kow). A low Kow value generally suggests low adsorption to organic matter in soil and sediment, indicating higher mobility.

Physicochemical properties of this compound, estimated using modeling methods, provide insight into its likely environmental partitioning. The Crippen Method estimates the logarithm of the octanol/water partition coefficient (logP) to be -0.279 and the logarithm of water solubility (log10ws) to be 0.25 mol/L. chemeo.com These values suggest that this compound is likely to be water-soluble and have a low affinity for partitioning into organic matter, implying it would be mobile in soil and aquatic systems.

Interactive Data Table: Physicochemical Properties of this compound Use the filter to view specific properties.

| Property | Value | Method | Source |

|---|---|---|---|

| Formula | C5H8O4 | - | chemeo.com |

| Molecular Weight | 132.11 g/mol | - | chemeo.com |

| logP (Octanol/Water Partition Coefficient) | -0.279 | Crippen Method | chemeo.com |

| log10ws (Water Solubility) | 0.25 mol/L | Crippen Method | chemeo.com |

| McGowan's Characteristic Volume | 96.190 ml/mol | McGowan Method | chemeo.com |

Determination of Henry's Law Constant for Volatilization Assessment

Predictive Distribution Modeling in Environmental Systems

Predictive models, such as fugacity models, use a compound's physicochemical properties to estimate its distribution across different environmental compartments (air, water, soil, sediment). Based on the estimated high water solubility and low octanol-water partition coefficient of this compound, these models would predict that the compound, upon release into the environment, would predominantly reside in the aqueous phase. chemeo.com Its low predicted volatility suggests that atmospheric transport would be minimal. The compound's mobility in soil would likely be high, leading to potential leaching into groundwater systems.

Specific Microbial Degradation Mechanisms

The persistence of this compound in the environment is largely determined by its susceptibility to microbial degradation. As an ester, it is expected to undergo initial hydrolysis to 1,2-Propanediol and formic acid, which are then subject to further microbial metabolism. The degradation of 1,2-Propanediol is well-studied. researchgate.netwur.nlnih.govnih.govresearchgate.net

Comparative Studies of Anaerobic and Aerobic Biodegradation

The biodegradation of organic compounds can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the rates and pathways often differ significantly.

Aerobic Biodegradation: In the presence of oxygen, microorganisms can efficiently degrade a wide range of organic compounds. Studies on other chemicals have shown that aerobic bioremediation is generally faster than anaerobic bioremediation. aijcrnet.comtuiasi.ro For instance, the aerobic biodegradation of methylparaben and propylparaben in activated sludge was significantly higher than under anaerobic conditions. nih.gov The degradation of 1,2-Propanediol under aerobic conditions involves its conversion to propionaldehyde, which is then oxidized to propionyl-CoA. researchgate.net This intermediate can then enter central metabolic pathways like the methyl citrate pathway to generate energy and cellular building blocks. researchgate.net

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of 1,2-Propanediol is also a known microbial process. wur.nlresearchgate.net It is a major end product from the anaerobic degradation of sugars like rhamnose and fucose by gut microbiota. wur.nlresearchgate.net The anaerobic metabolism of 1,2-Propanediol can produce propionate and 1-propanol (B7761284). wur.nl This process often requires the formation of bacterial microcompartments (BMCs), which are protein-based organelles that sequester the toxic intermediate, propionaldehyde. wur.nlnih.gov While anaerobic degradation is possible, studies on other pollutants suggest the rates are typically slower compared to aerobic processes. For example, the anaerobic bioremediation of crude polluted water was only significant after 65 days, whereas aerobic treatment showed significant results much earlier. aijcrnet.com

Interactive Data Table: Comparison of Biodegradation Conditions Use the filter to explore different aspects of biodegradation.

| Condition | Key Features | Rate Comparison | Example Intermediates/Products (from 1,2-Propanediol) | Source |

|---|---|---|---|---|

| Aerobic | Requires oxygen; generally more efficient energy yield. | Faster | Propionaldehyde, Propionyl-CoA | researchgate.netaijcrnet.comnih.gov |

| Anaerobic | Occurs in the absence of oxygen; may involve fermentation or anaerobic respiration. | Slower | Propionaldehyde, Propionate, 1-Propanol | wur.nlnih.govaijcrnet.com |

Enzymatic Dehalogenating Activities on Related Propanediol (B1597323) Compounds

While this compound is not a halogenated compound, the study of enzymatic dehalogenation provides broader insight into the microbial capacity to break down complex organic molecules, including substituted propanediols. Dehalogenases are enzymes that cleave carbon-halogen bonds, a critical step in the detoxification and degradation of many environmental pollutants. nih.govmdpi.com These enzymes can function under both aerobic and anaerobic conditions. mdpi.com

Research has identified microbial cultures capable of degrading halogenated propanes, which are structurally related to propanediols. For example, a dehalogenating consortium containing Dehalococcoides and Dehalobacter species was shown to biodegrade 1,2,3-trichloropropane and 1,2-dichloropropane under anaerobic conditions via reductive dehalogenation. nih.gov The degradation of 1,2,3-trichloropropane resulted in the transient production of 1,2-dichloropropane, followed by 1-chloropropane. nih.gov